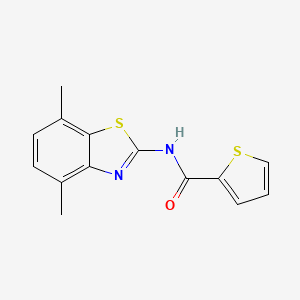

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide

Description

N-(4,7-Dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is a heterocyclic compound featuring a benzothiazole core substituted with methyl groups at the 4- and 7-positions, linked to a thiophene-2-carboxamide moiety. The 4,7-dimethyl substitution pattern on the benzothiazole ring may enhance lipophilicity and influence intermolecular interactions, while the thiophene carboxamide group introduces hydrogen-bonding capabilities. Structural characterization of such compounds typically employs spectroscopic techniques (e.g., NMR, IR) and X-ray crystallography, often utilizing software like SHELX for refinement .

Properties

IUPAC Name |

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2OS2/c1-8-5-6-9(2)12-11(8)15-14(19-12)16-13(17)10-4-3-7-18-10/h3-7H,1-2H3,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XICBHIAJNAXRKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4,7-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide typically involves the following steps:

Benzothiazole Derivation: The starting material is often a benzothiazole derivative, which undergoes halogenation to introduce a reactive site.

Thiophene Attachment: The thiophene ring is then introduced through a nucleophilic substitution reaction, where the halogenated benzothiazole reacts with thiophene-2-carboxamide.

Methylation: Finally, the compound undergoes methylation to introduce the methyl groups at the 4 and 7 positions of the benzothiazole ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthetic process.

Chemical Reactions Analysis

Types of Reactions: N-(4,7-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be employed to modify the compound's structure.

Substitution: Substitution reactions can introduce different substituents on the benzothiazole or thiophene rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, N-(4,7-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activities. It may exhibit antimicrobial, antifungal, and anticancer properties, making it a candidate for drug development.

Medicine: The compound's potential medicinal applications include its use as a therapeutic agent. Its ability to interact with biological targets can lead to the development of new drugs for various diseases.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which N-(4,7-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(4,7-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide with three classes of structurally related compounds, focusing on synthesis, functional groups, and spectroscopic properties.

Thiadiazole-Fused Benzodioxine Derivatives ()

Structural Features : These compounds incorporate a thiadiazole ring fused to a benzodioxine scaffold. Unlike the target compound’s benzothiazole-thiophene system, they lack carboxamide groups but include thiosemicarbazide-derived moieties.

Synthesis : Synthesized via condensation of thiosemicarbazide with benzodioxine derivatives under reflux with sodium acetate. This contrasts with the target compound’s likely synthesis through carboxamide coupling to a preformed benzothiazole.

Spectroscopy : IR spectra show C=S stretches at 1243–1258 cm⁻¹ , absent in the target compound, which instead exhibits amide C=O stretches near 1680 cm⁻¹ .

Triazole-Thiones with Sulfonyl Substituents ()

Structural Features: These derivatives contain 1,2,4-triazole-3-thione cores and sulfonylphenyl groups. Tautomerism: Unlike the target compound, triazole-thiones exist in equilibrium between thione (C=S) and thiol (S–H) forms. IR spectra confirm the thione tautomer via C=S stretches (1247–1255 cm⁻¹) and absence of S–H bands . Synthesis: Derived from hydrazinecarbothioamides cyclized under basic conditions. This contrasts with the target’s synthesis, which likely involves direct amide bond formation.

Benzo[b]thiophene Esters ()

Structural Features : These compounds feature a benzo[b]thiophene core with ester and dioxo substituents. While structurally distinct from the target’s benzothiazole, they share aromatic sulfur heterocycles.

Spectroscopy : IR spectra show strong ester C=O stretches at 1774–1721 cm⁻¹ , significantly higher than the target’s amide C=O (~1680 cm⁻¹ ) due to differences in electron-withdrawing effects .

Synthesis : Prepared via Friedel-Crafts acylation and esterification, differing from the target’s probable carboxamide coupling strategy.

Discussion of Structural and Functional Implications

- Lipophilicity : The 4,7-dimethyl substituents on the benzothiazole may increase lipophilicity relative to sulfonyl or ester-containing analogs, influencing bioavailability.

- Synthetic Complexity : The target’s synthesis likely requires fewer steps than triazole-thiones, which involve cyclization and tautomer control .

Biological Activity

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly against Mycobacterium tuberculosis. This article explores the compound's mechanism of action, pharmacological effects, and relevant research findings.

Target Enzyme : The primary target of this compound is DprE1 , an essential enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis .

Mode of Action : The compound inhibits DprE1's function, disrupting the cell wall synthesis pathway. This inhibition leads to bacterial death and demonstrates its anti-tubercular properties .

Pharmacokinetics

The pharmacokinetic profile suggests that this compound possesses sufficient bioavailability to effectively reach its target in biological systems. Its structure allows for optimal interaction with DprE1, enhancing its therapeutic potential against tuberculosis .

Biological Activity Overview

The compound has been investigated for various biological activities beyond its anti-tubercular effects. These include:

Case Studies and Research Findings

Recent studies have highlighted the compound's effectiveness and potential applications:

- Inhibition of M. tuberculosis : Research has confirmed that this compound effectively inhibits the growth of M. tuberculosis, with studies showing significant reductions in bacterial viability under controlled conditions .

- Comparative Analysis : In comparisons with simpler analogs like benzothiazole and thiophene derivatives, this compound exhibited superior biological activity due to the unique combination of benzothiazole and thiophene rings .

- Cytotoxicity Studies : While specific IC50 values for cancer cell lines were not detailed in the available literature for this compound alone, related compounds have demonstrated cytotoxic effects in micromolar ranges against various cancer cell lines . This suggests a need for further exploration into the anticancer properties of this compound.

Data Table: Biological Activities

Q & A

Q. What are the optimal synthetic routes for N-(4,7-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide, and how can reaction yields be improved?

Methodological Answer: The synthesis typically involves coupling 4,7-dimethyl-1,3-benzothiazol-2-amine with thiophene-2-carboxylic acid derivatives (e.g., acid chloride) in anhydrous solvents like dichloromethane or acetonitrile. Key parameters include:

- Catalyst/Base : Triethylamine or pyridine to neutralize HCl byproducts .

- Temperature : Room temperature to mild reflux (40–60°C) to avoid decomposition .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) for high purity (>95%) .

Yield Optimization : Use continuous flow reactors for scalability and automated systems to minimize human error .

Q. How is the molecular structure of this compound characterized, and what techniques validate its purity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions (e.g., dimethyl groups on benzothiazole at δ 2.4–2.6 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS identifies molecular ions (e.g., [M+H]+ at m/z 303.08) .

- Infrared (IR) Spectroscopy : Amide C=O stretch (~1650 cm⁻¹) and thiophene C-S absorption (~680 cm⁻¹) .

- X-ray Crystallography : SHELX software (SHELXL for refinement) resolves bond lengths/angles and packing interactions .

Q. What are the baseline biological activities reported for this compound?

Methodological Answer:

- Anticancer Activity : Tested via MTT assay, IC50 values (e.g., <50 nM against U87 glioblastoma) correlate with apoptosis induction via PI3K/AKT pathway inhibition .

- Antimicrobial Activity : Disk diffusion assays show zones of inhibition (e.g., 12–18 mm against Staphylococcus aureus) at 100 µg/mL .

- Fluorescence Properties : Benzothiazole core enables use as a probe for amyloid fibrils or metal ions (λex/λem = 350/450 nm) .

Advanced Research Questions

Q. How does the compound’s mechanism of action differ across cancer cell lines, and what experimental approaches resolve conflicting data?

Methodological Answer:

- Pathway Analysis : Western blotting confirms PI3K/AKT suppression in HeLa cells but not in MCF-7, suggesting cell-line-specific targets .

- ROS Detection : Confocal microscopy with DCFH-DA dye quantifies reactive oxygen species (ROS) levels; discrepancies in oxidative stress responses require orthogonal assays (e.g., glutathione depletion) .

- CRISPR Knockouts : Gene-edited cell lines (e.g., AKT1⁻/⁻) validate target specificity .

Q. How can structural modifications enhance activity while addressing solubility limitations?

Methodological Answer:

- SAR Studies :

- Nitro → Amine Reduction : Improves solubility (logP reduction from 3.2 → 2.1) but reduces cytotoxicity (IC50 increases to ~200 nM) .

- Ethoxy vs. Methoxy Substituents : Ethoxy groups enhance metabolic stability (t1/2 > 6h in liver microsomes) .

- Prodrug Design : Phosphate ester derivatives increase aqueous solubility (e.g., 5 mg/mL vs. 0.2 mg/mL for parent compound) .

Q. What strategies resolve contradictions in reported IC50 values for anticancer activity?

Methodological Answer:

- Assay Standardization :

- Use identical cell passage numbers and serum conditions (e.g., 10% FBS).

- Normalize data to positive controls (e.g., doxorubicin) .

- Orthogonal Validation : Combine MTT with clonogenic assays to distinguish cytostatic vs. cytotoxic effects .

Q. How does crystallographic data inform intermolecular interactions and stability?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.